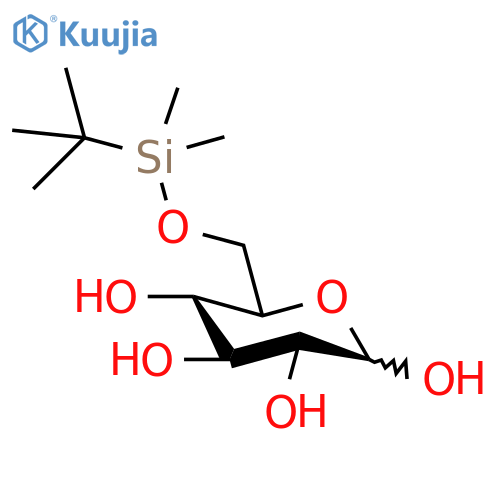

Cas no 1415558-25-6 (6-O-(tert-Butyldimethylsilyl)-D-glucose)

6-O-(tert-Butyldimethylsilyl)-D-glucose 化学的及び物理的性質

名前と識別子

-

- 6-O-(tert-Butyldimethylsilyl)-D-glucose

-

- インチ: 1S/C12H26O6Si/c1-12(2,3)19(4,5)17-6-7-8(13)9(14)10(15)11(16)18-7/h7-11,13-16H,6H2,1-5H3/t7?,8-,9?,10?,11?/m1/s1

- InChIKey: AIJBYEYYSZEZMQ-IYBWKAHUSA-N

- ほほえんだ: [C@@H]1(O)C(CO[Si](C)(C)C(C)(C)C)OC(O)C(O)C1O

6-O-(tert-Butyldimethylsilyl)-D-glucose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B691305-1000mg |

6-O-(tert-Butyldimethylsilyl)-D-glucose |

1415558-25-6 | 1g |

$ 1487.00 | 2023-04-18 | ||

| TRC | B691305-100mg |

6-O-(tert-Butyldimethylsilyl)-D-glucose |

1415558-25-6 | 100mg |

$ 190.00 | 2023-04-18 | ||

| TRC | B691305-1g |

6-O-(tert-Butyldimethylsilyl)-D-glucose |

1415558-25-6 | 1g |

$ 1230.00 | 2022-06-06 |

6-O-(tert-Butyldimethylsilyl)-D-glucose 関連文献

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

6-O-(tert-Butyldimethylsilyl)-D-glucoseに関する追加情報

Introduction to 6-O-(tert-Butyldimethylsilyl)-D-glucose (CAS No. 1415558-25-6)

6-O-(tert-Butyldimethylsilyl)-D-glucose, identified by the Chemical Abstracts Service Number (CAS No.) 1415558-25-6, is a specialized derivative of glucose that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBS) protective group on its hydroxyl group, which confers unique chemical properties making it invaluable in synthetic chemistry and biochemical applications.

The introduction of the TBS group at the 6-O position of glucose enhances the stability of the molecule under various reaction conditions, particularly in organic synthesis where it serves as a protecting group against nucleophilic attack. This modification is particularly useful in multi-step synthetic pathways where selective protection and deprotection of hydroxyl groups are required. The D-glucose backbone retains the natural structure of glucose, ensuring compatibility with biological systems while providing a synthetic handle for further modifications.

In recent years, 6-O-(tert-butyldimethylsilyl)-D-glucose has been increasingly utilized in the development of glycosidic linkages in drug molecules. Glycosylation is a critical step in the synthesis of many therapeutic agents, including antibiotics, antivirals, and anticancer drugs. The TBS protection allows for precise control over glycosylation reactions, minimizing unwanted side products and improving yield. This has made 6-O-(tert-butyldimethylsilyl)-D-glucose a preferred intermediate in the synthesis of complex glycoconjugates.

One of the most compelling applications of this compound is in the field of carbohydrate chemistry. Carbohydrates play a pivotal role in cell signaling, immune responses, and metabolic pathways. By modifying glucose with a TBS group, researchers can create stable derivatives that serve as probes or inhibitors for studying carbohydrate-mediated biological processes. For instance, 6-O-(tert-butyldimethylsilyl)-D-glucose has been employed in the development of lectin inhibitors, which are compounds designed to bind to carbohydrate receptors on cell surfaces. These inhibitors have potential applications in treating diseases such as cancer and inflammation.

Moreover, the compound has found utility in the synthesis of neoglycoconjugates, which are synthetic carbohydrates designed to mimic natural glycoproteins and glycolipids. Neoglycoconjugates are valuable tools in vaccine development and immunotherapy. By incorporating 6-O-(tert-butyldimethylsilyl)-D-glucose into these structures, researchers can fine-tune their binding properties to target specific immune responses. This approach has led to promising results in preclinical studies for vaccines targeting infectious diseases and cancer.

Recent advancements in mass spectrometry have further highlighted the importance of 6-O-(tert-butyldimethylsilyl)-D-glucose as a labeling agent for glycans. Mass spectrometry-based techniques are increasingly used to analyze complex glycans due to their high sensitivity and specificity. The TBS group enhances the detectability of glucose derivatives under mass spectrometric analysis, allowing for detailed structural elucidation of glycans in biological samples. This has opened new avenues for studying glycosylation patterns in health and disease.

The compound's versatility extends to its use as a building block in drug discovery pipelines. Medicinal chemists often employ protected sugars like 6-O-(tert-butyldimethylsilyl)-D-glucose to construct novel drug candidates with improved pharmacokinetic properties. The ability to selectively modify and deprotect hydroxyl groups at specific positions allows for rapid diversification of molecular structures, facilitating high-throughput screening programs. Several ongoing clinical trials are exploring derivatives of this compound as potential treatments for metabolic disorders and neurodegenerative diseases.

In conclusion, 6-O-(tert-butyldimethylsilyl)-D-glucose (CAS No. 1415558-25-6) is a multifaceted compound with broad applications in synthetic chemistry, carbohydrate chemistry, and drug development. Its unique structural features make it an indispensable tool for researchers aiming to manipulate glucose derivatives with precision. As our understanding of glycobiology continues to evolve, compounds like this will play an increasingly critical role in advancing therapeutic strategies across multiple disease areas.

1415558-25-6 (6-O-(tert-Butyldimethylsilyl)-D-glucose) 関連製品

- 51336-56-2(1-benzyl-1H-indazol-6-amine)

- 1227585-09-2(5-Methoxy-6-(pyridin-4-yl)picolinaldehyde)

- 2140305-23-1(N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine)

- 2679942-11-9(rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid)

- 1504305-29-6(2-benzyl-2-ethylpyrrolidine)

- 2228574-26-1(1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine)

- 1797152-07-8(1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide)

- 1806272-33-2(Ethyl 4-cyano-3-methoxy-5-nitrophenylacetate)

- 2639458-81-2(tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate)

- 1804453-66-4(2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)